molecular formula C20H22F3N3O B2925597 N-[(1-benzoylpiperidin-4-yl)methyl]-N-methyl-4-(trifluoromethyl)pyridin-2-amine CAS No. 2415492-23-6

N-[(1-benzoylpiperidin-4-yl)methyl]-N-methyl-4-(trifluoromethyl)pyridin-2-amine

Cat. No.: B2925597
CAS No.: 2415492-23-6
M. Wt: 377.411
InChI Key: LAEPPMJGAMHVAR-UHFFFAOYSA-N
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Description

N-[(1-benzoylpiperidin-4-yl)methyl]-N-methyl-4-(trifluoromethyl)pyridin-2-amine is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperidine ring, a benzoyl group, and a trifluoromethyl group, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-benzoylpiperidin-4-yl)methyl]-N-methyl-4-(trifluoromethyl)pyridin-2-amine typically involves multiple steps, starting with the preparation of the piperidine ring and subsequent functionalization. Common synthetic routes include:

    Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Benzoyl Group: This step often involves acylation reactions using benzoyl chloride in the presence of a base.

    Attachment of the Trifluoromethyl Group: This can be done using trifluoromethylation reagents under specific conditions to ensure the stability of the trifluoromethyl group.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and safety. Techniques such as continuous flow synthesis and automated reaction setups can be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N-[(1-benzoylpiperidin-4-yl)methyl]-N-methyl-4-(trifluoromethyl)pyridin-2-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[(1-benzoylpiperidin-4-yl)methyl]-N-methyl-4-(trifluoromethyl)pyridin-2-amine has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its pharmacological properties and potential therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(1-benzoylpiperidin-4-yl)methyl]-N-methyl-4-(trifluoromethyl)pyridin-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-Benzylpiperidin-4-yl)pyrimidin-2-amine
  • N-(1-Benzyl-4-piperidinyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)amine
  • N-(1,3-Benzodioxol-5-yl)-N-(1-benzyl-4-piperidinyl)amine

Uniqueness

N-[(1-benzoylpiperidin-4-yl)methyl]-N-methyl-4-(trifluoromethyl)pyridin-2-amine stands out due to its trifluoromethyl group, which imparts unique chemical properties such as increased lipophilicity and metabolic stability. This makes it particularly valuable in medicinal chemistry for the development of drug candidates with improved pharmacokinetic profiles.

Properties

IUPAC Name

[4-[[methyl-[4-(trifluoromethyl)pyridin-2-yl]amino]methyl]piperidin-1-yl]-phenylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22F3N3O/c1-25(18-13-17(7-10-24-18)20(21,22)23)14-15-8-11-26(12-9-15)19(27)16-5-3-2-4-6-16/h2-7,10,13,15H,8-9,11-12,14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAEPPMJGAMHVAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1CCN(CC1)C(=O)C2=CC=CC=C2)C3=NC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22F3N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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